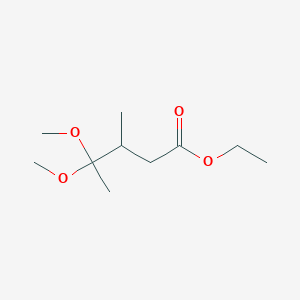
Ethyl 4,4-dimethoxy-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4,4-dimethoxy-3-methylpentanoate, also known as ethyl levulinate, is an ester that is commonly used as a flavoring agent and fragrance in the food and cosmetic industry. However, recent research has shown that this compound has potential applications in the field of science, particularly in the areas of biochemistry and biotechnology.
Scientific Research Applications
Pheromone Studies and Pest Control
Ethyl 4,4-dimethoxy-3-methylpentanoate, although not directly studied, is closely related to Ethyl 4-methyloctanoate. Ethyl 4-methyloctanoate has been identified as a major component of the male pheromone of Oryctes rhinoceros, commonly known as the coconut rhinoceros beetle. This compound has shown significant potential in pest control as it attracts the beetles effectively, paving the way for potential applications in operational programs to control these pests in oil palm plantations. The discovery of such compounds and their effectiveness in trapping beetles, primarily females, indicates the potential for this compound and related compounds in the field of entomology and pest management. The compounds were synthesized and tested in field trapping experiments, showing remarkable effectiveness compared to previously recommended attractants. This indicates a promising avenue for further research and operational use in managing the population of the coconut rhinoceros beetle, especially in areas where they pose a threat to palm oil cultivation (Hallett et al., 1995), (Morin et al., 1996).
Inhalation Toxicity Studies
While not directly related to this compound, studies on 3-Methylpentane, a structurally similar compound, have provided insights into the toxicity profile of methylpentanes upon inhalation. These studies, conducted following OECD Test Guidelines, help in understanding the safe levels of exposure and potential risks associated with inhalation of such compounds. The findings from these studies contribute significantly to the safety regulations and guidelines for handling and exposure to these compounds in industrial and research settings (Y. Chung et al., 2016).
Metabolic and Pharmacokinetic Studies
This compound, as part of the broader category of ethyl compounds, is of interest in metabolic and pharmacokinetic studies. Such studies are crucial in understanding how these compounds are processed in biological systems, including their absorption, distribution, metabolism, and excretion (ADME). Knowledge about the metabolic pathways and the fate of these compounds in vivo can inform their potential therapeutic applications, safety profiles, and environmental impact. For instance, research on Dimethoate and its metabolic fate in rats highlights the complexity of metabolic pathways and the formation of various metabolites, which is essential for assessing the safety and efficacy of these compounds in potential pharmaceutical applications (A. Hassan et al., 1969).
properties
IUPAC Name |
ethyl 4,4-dimethoxy-3-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGLRLTXKARBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)
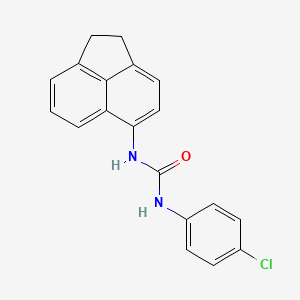
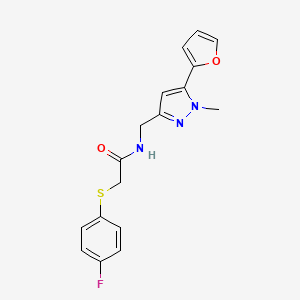
![2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile](/img/structure/B2393306.png)
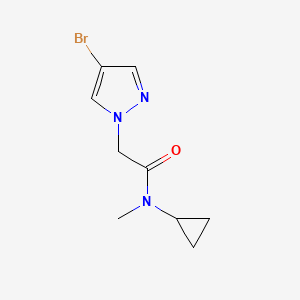
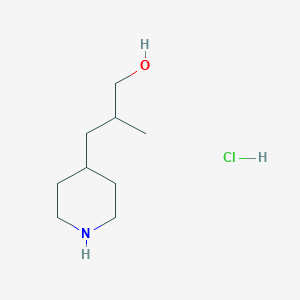
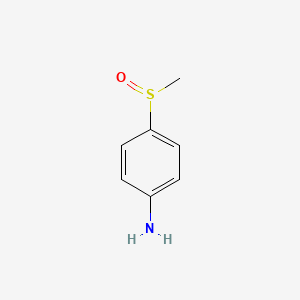
![N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393310.png)
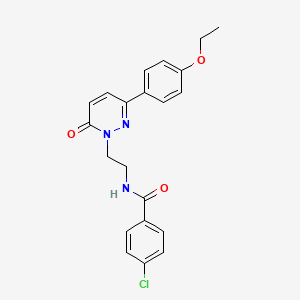
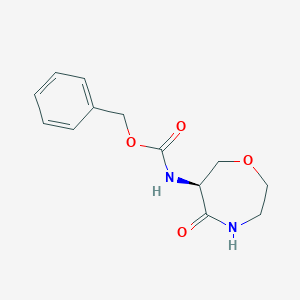

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2393320.png)

![1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2393323.png)